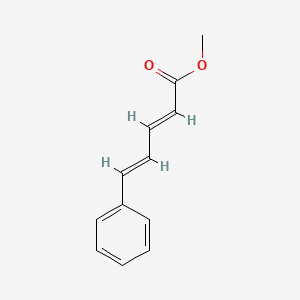

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrophilic Substitution and Nucleophilic Cyclization Reactions : Gao, Yan, and Li (2012) synthesized a series of new (E,E)-1,3-diene-bearing troponoid-based compounds using electrophilic substitution and nucleophilic cyclisation reactions involving 3-((2E,4E)-5-phenylpenta-2,4-dienoyl)tropolone. This research highlights the potential of such compounds for further development through various chemical reactions (Gao, Yan, & Li, 2012).

Formal Synthesis of Strobilurins A and X : Grigorieva et al. (2010) accomplished the formal synthesis of strobilurins A and X, which are known synthetic precursors, through stereospecific reactions from certain dienols, including those related to Methyl (2E,4E)-5-phenylpenta-2,4-dienoate (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

Preparation and Characterization of Functionalized Unsaturated Ketones : Khalid et al. (2020) explored the synthesis of functionalized unsymmetrical mono-carbonyl curcuminoids, using spectroscopic techniques and quantum chemical insights. This study provides valuable information on the chemical properties and potential applications of such compounds (Khalid et al., 2020).

Metabolic Products from Microorganisms : Potterat et al. (1994) reported the isolation and characterization of new phenylpentadienamides from the culture filtrate of Streptomyces sp., demonstrating the natural occurrence and potential biological activity of such compounds (Potterat, Zähner, Metzger, & Freund, 1994).

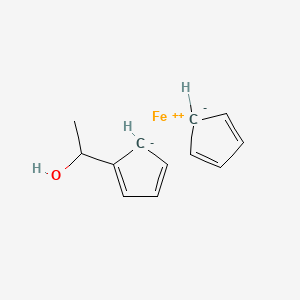

Synthesis of Sex Pheromones : Shakhmaev et al. (2017) performed a stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones, based on Fe-catalyzed cross-coupling, illustrating the relevance of such compounds in the field of pheromone synthesis (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).

Synthesis of Cannabinoids : Crombie et al. (1988) reported the synthesis of cannabinoids carrying ω-carboxy substituents, including a methodology adaptable for isotopic side-chain labeling, showcasing the applicability of these compounds in cannabinoid research (Crombie, Crombie, & Tuchinda, 1988).

Propriétés

IUPAC Name |

methyl (2E,4E)-5-phenylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWQBUHCJNXFLV-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)